molecular formula C7H13IO2 B1351116 Ethyl 5-iodopentanoate CAS No. 41302-32-3

Ethyl 5-iodopentanoate

Cat. No. B1351116
CAS RN: 41302-32-3
M. Wt: 256.08 g/mol
InChI Key: RUVQSRJJSDAXER-UHFFFAOYSA-N
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Description

Ethyl 5-iodopentanoate is a chemical compound with the molecular formula C7H13IO2 . It is an ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid . It is a very important pharmaceutical and chemical intermediate .


Synthesis Analysis

The synthesis of 5-halopentanoic acid esters, such as Ethyl 5-iodopentanoate, generally starts from δ-valerolactone and involves the introduction of hydrochloric acid, thionyl chloride, or hydrogen bromide gas in corresponding methanol or ethanol solvents . A more detailed synthesis process can be found in the paper "Synthesis of Multi-Functionalized Ketones through the Fukuyama Coupling Reaction Catalyzed by Pearlman’s Catalyst: Preparation of Ethyl 6-Oxotridecanoate" .


Molecular Structure Analysis

The molecular structure of Ethyl 5-iodopentanoate consists of seven carbon atoms, thirteen hydrogen atoms, one iodine atom, and two oxygen atoms . The InChI representation of the molecule is InChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-iodopentanoate has a molecular weight of 256.08 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 255.99603 g/mol . The topological polar surface area is 26.3 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

Synthesis of Multi-Functionalized Ketones

Ethyl 5-iodopentanoate plays a role in the synthesis of multi-functionalized ketones. Mori and Seki (2007) explored the Fukuyama coupling reaction catalyzed by Pearlman's catalyst, which included the use of Ethyl 5-iodopentanoate. This process is significant in the preparation of compounds like Ethyl 6-Oxotridecanoate, indicating its utility in complex organic synthesis (Mori & Seki, 2007).

Iodocyclisation Studies

Ethyl 5-iodopentanoate is also utilized in iodocyclisation studies. Research by Macritchie et al. (1998) demonstrated the conversion of ethyl 2-hydroxyhex-5-enoate and its homologous compounds into novel tetrahydrofurans and tetrahydropyrans, showcasing the compound's versatility in creating cyclic structures (Macritchie et al., 1998).

Antimicrobial Activity in Agriculture

In agricultural research, Ethyl 5-iodopentanoate derivatives show promise. Flors et al. (2003) synthesized novel amides of adipic acid, including derivatives of Ethyl 5-iodopentanoate, which exhibited resistance-inducing activity in pepper plants against the pathogen Alternaria solani. This suggests potential applications in plant protection and agricultural biotechnology (Flors et al., 2003).

Biocatalysis in Organic Chemistry

Ethyl 5-iodopentanoate is also important in biocatalysis. Żądło et al. (2016) investigated the biocatalytic synthesis of sterically demanding sec-alcohols, starting from prochiral ketones related to Ethyl 5-iodopentanoate. Their research highlights its significance in enantioselective syntheses, crucial in developing pharmaceuticals and fine chemicals (Żądło et al., 2016).

Organoleptic Impact in Wine

In the field of food science, particularly in wine analysis, derivatives of Ethyl 5-iodopentanoate are significant. Lytra et al. (2012) explored the distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, an area where ethyl 5-iodopentanoate derivatives could potentially be relevant. Their study revealed different distributions of these enantiomers in various types of wines, impacting the wine's aroma and flavor profile (Lytra et al., 2012).

Crystallographic Studies in Drug Synthesis

Ethyl 5-iodopentanoate is also used in the synthesis of complex molecules with potential medicinal applications. Weber et al. (1995) performed an X-ray analysis of a compound related to Ethyl 5-iodopentanoate to determine its structure and configurations, underscoring its importance in the field of crystallography and drug design (Weber et al., 1995).

Synthesis of Bioactive Molecules

Furthermore, Ethyl 5-iodopentanoate is involved in the synthesis of bioactive molecules. Angelastro et al. (1992) synthesized a peptidyl 2,2-difluoro-3-aminopropionate starting from ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a process in which ethyl 5-iodopentanoate derivatives may play a role. This highlights its use in creating molecules that could act as proteinase inhibitors (Angelastro et al., 1992).

Combustion Chemistry of Biofuels

In the study of combustion chemistry, especially regarding biofuels, ethyl 5-iodopentanoate and its derivatives are relevant. Dmitriev et al. (2021) focused on the combustion of ethyl pentanoate, a compound closely related to ethyl 5-iodopentanoate, showing its potential as a biofuel surrogate and its importance in developing environmentally friendly combustion technologies (Dmitriev et al., 2021).

Future Directions

Ethyl 5-iodopentanoate, being a key intermediate in the synthesis of biotin, has significant potential in the pharmaceutical industry . Its future directions could involve exploring more efficient synthesis methods and its potential applications in other chemical reactions.

properties

IUPAC Name

ethyl 5-iodopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVQSRJJSDAXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400221
Record name Ethyl 5-iodopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-iodopentanoate

CAS RN

41302-32-3
Record name Ethyl 5-iodopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Takahashi, M Seki - Organic Process Research & Development, 2021 - ACS Publications
… In our process development of (+)-biotin (1), (2a,5,9) we met a similar issue on the synthesis of ethyl 5-iodopentanoate (4). Iodide 4 has been used as a substrate for sensitive zinc …
Number of citations: 6 pubs.acs.org
RB Moore - Journal of Labelled Compounds and …, 1992 - Wiley Online Library
The syntheses of deutero‐labelled di‐(2‐ethylhexyl)adipate (DEHA), mono‐(2‐ethylhexyl) adipate (MEHA), 2‐ethylhexan‐1‐ol, 2‐ethylhexanoic acid, 2‐ethyl‐5‐ketohexanoic acid, 3‐…
Y Mori, M Seki - Organic Syntheses, 2003 - Wiley Online Library
Synthesis of Multi‐Functionalized Ketones through the Fukuyama Coupling Reaction Catalyzed by Pearlman's Catalyst: Preparation of Ethyl 6‐Oxotridecanoate - Mori - Major …
Number of citations: 15 onlinelibrary.wiley.com
N Kurono, K Sugita, S Takasugi, M Tokuda - Tetrahedron, 1999 - Elsevier
… Ethyl 3-iodopropanoate (1 a), ethyl 4-iodobutanoate (1 b), and ethyl 5-iodopentanoate (I e) could all be readily converted to the corresponding organozinc compounds (2a-e). Cross-…
Number of citations: 50 www.sciencedirect.com
Y Mori, M Seki - Advanced Synthesis & Catalysis, 2007 - Wiley Online Library
… To the mixture was then added dropwise ethyl 5-iodopentanoate 4 (18.6 g, 72.8 mmol) at 50–608C over 1 h. After stirring the mixture for 1 h, the mixture was cooled down to 308C. To …
Number of citations: 48 onlinelibrary.wiley.com
S Bergström, G Aulin-Erdtman, B Rolander… - Acta Chem …, 1952 - actachemscand.org
… Ethyl 5-iodopentanoate, obtained from the bromo-ester by means of sodium iodide in acetone solution, was used for the alkylation of methyl 3-ketotetradecanoate 13. …
Number of citations: 55 actachemscand.org
R MAYER - Newer Methods of Preparative Organic Chemistry V2, 2012 - books.google.com
The Dieckmann reaction (1, 2), an intramolecular Claisen conden-sation (3) of the diesters of adipic acid leads to esters of 2-cyclopentanonecarboxylic acid (4—6). There are …
Number of citations: 2 books.google.com
T Di Franco, N Boutin, X Hu - Synthesis, 2013 - thieme-connect.com
… The list of the references and procedures for the synthesis of the following starting materials can be found in our previous publications:[13] [14] ethyl 5-iodopentanoate, (3-bromopropoxy)…
Number of citations: 29 www.thieme-connect.com
G Berecz, A Dancsó, MT Lauritz, G Simig, B Volk - Tetrahedron, 2023 - Elsevier
… Derivative 4l, the expected metabolite of 4k, provided that its metabolism will be similar to that of tianeptine (1) [6,7], was obtained by alkylation of 4b with ethyl 5-iodopentanoate to give …
Number of citations: 0 www.sciencedirect.com
Y Mori, M Seki - Synlett, 2005 - thieme-connect.com
… After the mixture was stirred at 25 C for 30 min, it was warmed up to 50 C, and ethyl 5-iodopentanoate (4, 7.16 g, 28.0 mmol) was added at 50-55 C for 30 min. The mixture was stirred at …
Number of citations: 11 www.thieme-connect.com

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